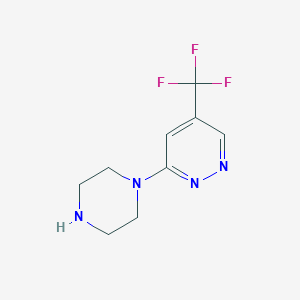
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine is a heterocyclic compound that features a piperazine ring attached to a pyridazine core, with a trifluoromethyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-5-trifluoromethyl-pyridazine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxide derivatives .
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparación Con Compuestos Similares
Pyridazine Derivatives: Compounds like 3-chloro-5-trifluoromethyl-pyridazine share a similar core structure.
Piperazine Derivatives: Compounds such as 1-(3-trifluoromethylphenyl)piperazine have a similar piperazine ring.
Uniqueness: 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine is unique due to the combination of the piperazine ring and the trifluoromethyl group on the pyridazine core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11F3N4 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-14-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 |
Clave InChI |
AAXQQAMUQLFQPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NN=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
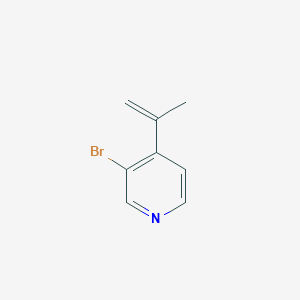
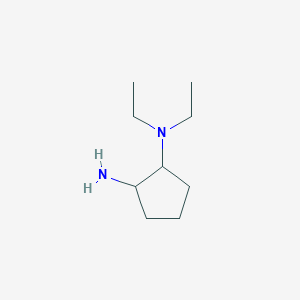
![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)
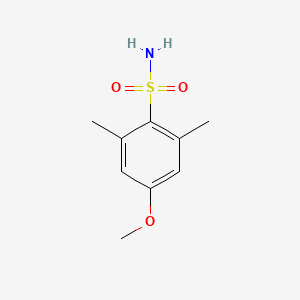
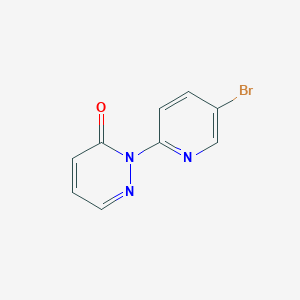
![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
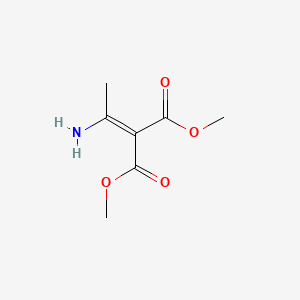
![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)
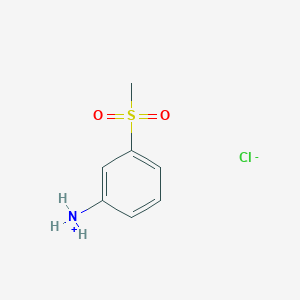
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8579274.png)
![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)
![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)
